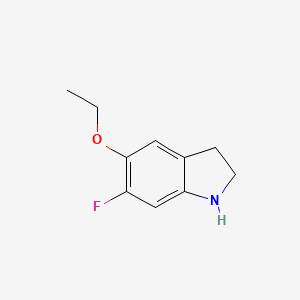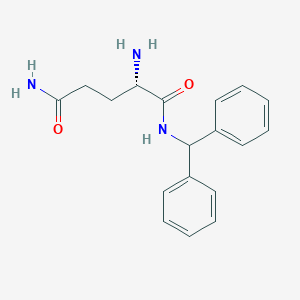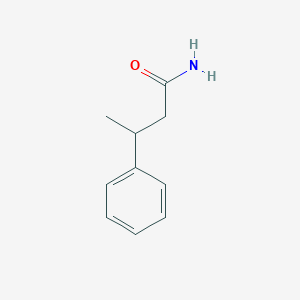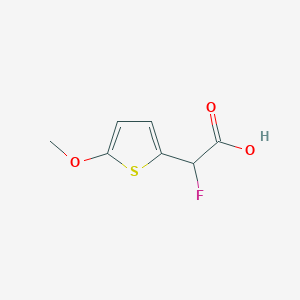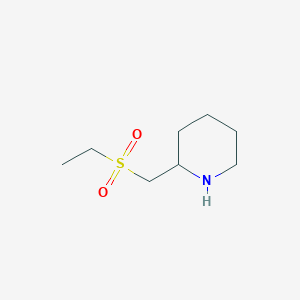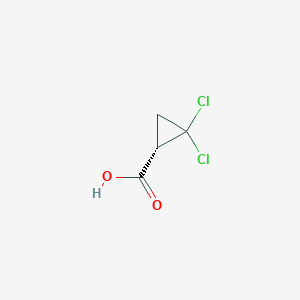
(1-Methoxypropan-2-yl)(octyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxypropan-2-yl)(octyl)amine is an organic compound with the molecular formula C12H27NO. It is a derivative of amine, characterized by the presence of a methoxypropan-2-yl group and an octyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(octyl)amine involves the reaction of 1-methoxypropan-2-amine with octyl halides under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 50-70°C. The product is then purified using standard techniques like distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxypropan-2-yl)(octyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in dichloromethane at 50-70°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxypropan-2-yl)(octyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Wirkmechanismus
The mechanism of action of (1-Methoxypropan-2-yl)(octyl)amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxypropan-2-yl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol methyl ether acetate: Used as a solvent in inks, coatings, and cleaners.
Propylene glycol methyl ether: An organic solvent with a wide variety of industrial and commercial uses.
Uniqueness
(1-Methoxypropan-2-yl)(octyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C12H27NO |
|---|---|
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
N-(1-methoxypropan-2-yl)octan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-13-12(2)11-14-3/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
OGPKGHGURXBNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)

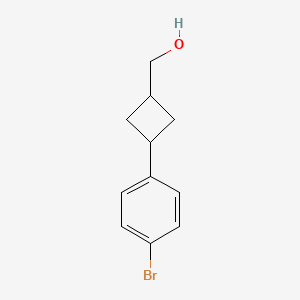
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
